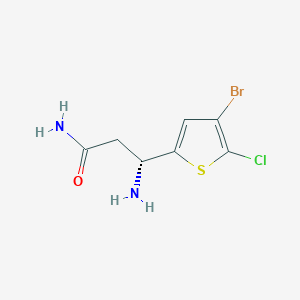
(3R)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide is a synthetic organic compound that features a thiophene ring substituted with bromine and chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis or other thiophene-forming reactions.
Halogenation: The thiophene ring is then brominated and chlorinated using bromine and chlorine reagents under controlled conditions.
Amination: The amino group is introduced through nucleophilic substitution reactions.
Amidation: The final step involves the formation of the amide group through reaction with an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the halogen substituents or the thiophene ring itself.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the halogenated positions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium azide or organolithium compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions could introduce various functional groups onto the thiophene ring.
科学的研究の応用
Chemistry
In chemistry, (3R)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, particularly in the development of new drugs.
Industry
In industry, this compound might be used in the development of advanced materials, such as conductive polymers or other electronic materials.
作用機序
The mechanism of action of (3R)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
(3R)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide: can be compared with other halogenated thiophene derivatives.
3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide: without the (3R) configuration.
3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide: with different halogen substitutions.
Uniqueness
The unique combination of bromine and chlorine substituents on the thiophene ring, along with the specific (3R) configuration, may confer distinct chemical and biological properties to this compound, differentiating it from other similar molecules.
特性
分子式 |
C7H8BrClN2OS |
|---|---|
分子量 |
283.57 g/mol |
IUPAC名 |
(3R)-3-amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide |
InChI |
InChI=1S/C7H8BrClN2OS/c8-3-1-5(13-7(3)9)4(10)2-6(11)12/h1,4H,2,10H2,(H2,11,12)/t4-/m1/s1 |
InChIキー |
IVACEXZSSGNYMR-SCSAIBSYSA-N |
異性体SMILES |
C1=C(SC(=C1Br)Cl)[C@@H](CC(=O)N)N |
正規SMILES |
C1=C(SC(=C1Br)Cl)C(CC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


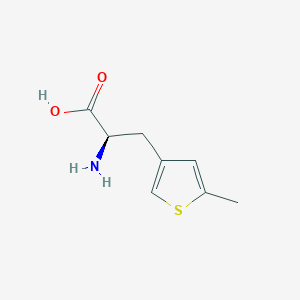

![(1R,6S)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13340518.png)
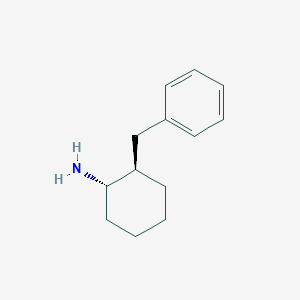

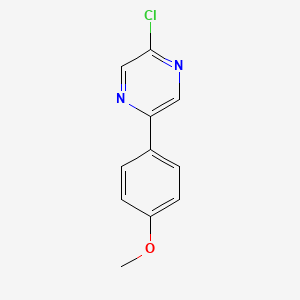
![2-{2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13340535.png)
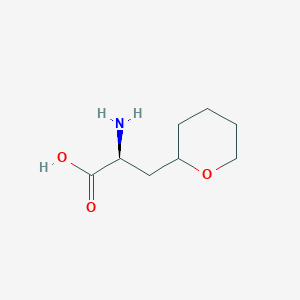
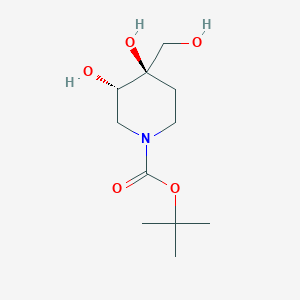
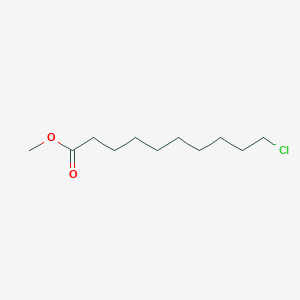
![5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13340576.png)
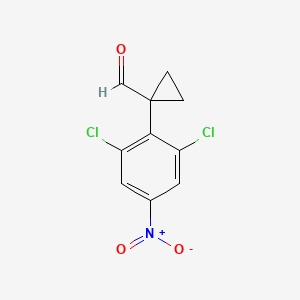

![4-Benzyl-8-bromo-7-fluoro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B13340597.png)
